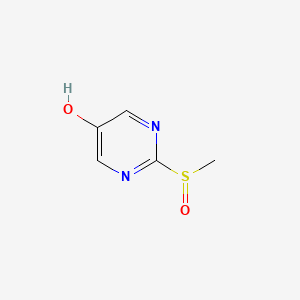

2-(Methylsulfinyl)pyrimidin-5-ol

CAS No.:

Cat. No.: VC17432161

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6N2O2S |

|---|---|

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | 2-methylsulfinylpyrimidin-5-ol |

| Standard InChI | InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3 |

| Standard InChI Key | AIHLLRYJQNCULW-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)C1=NC=C(C=N1)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Methylsulfinyl)pyrimidin-5-ol (IUPAC name: 2-methylsulfinylpyrimidin-5-ol) is a six-membered heterocyclic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 158.18 g/mol. Its structure consists of a pyrimidine core substituted with a methylsulfinyl moiety at position 2 and a hydroxyl group at position 5. The sulfinyl group introduces chirality, resulting in two enantiomers (R and S configurations), though most synthetic routes yield racemic mixtures unless chiral catalysts are employed .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| IUPAC Name | 2-methylsulfinylpyrimidin-5-ol |

| CAS Number | Not formally assigned |

| Canonical SMILES | O=C1C=NC(S(=O)C)=CN1 |

Synthesis and Oxidation Pathways

Preparation from 2-(Methylthio)pyrimidin-5-ol

The primary route to 2-(Methylsulfinyl)pyrimidin-5-ol involves the oxidation of its thioether precursor, 2-(Methylthio)pyrimidin-5-ol (CAS 4874-33-3). This reaction typically uses mild oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Reaction Conditions:

-

Solvent: Dichloromethane or ethanol

-

Temperature: 0–25°C

-

Time: 2–6 hours

-

Yield: 60–85% (dependent on oxidant stoichiometry)

The sulfoxide product is intermediate in the oxidation sequence, which can proceed further to the sulfone derivative (2-(Methylsulfonyl)pyrimidin-5-ol, CAS 16290-90-7) under harsher conditions .

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 1,050 cm⁻¹ (S=O stretch) and 3,200–3,400 cm⁻¹ (O-H stretch).

-

NMR (¹H):

Chemical Reactivity

Oxidation and Reduction

-

Further Oxidation: Reacts with strong oxidants (e.g., KMnO₄) to form 2-(Methylsulfonyl)pyrimidin-5-ol .

-

Reduction: Treatment with LiAlH₄ regenerates the thioether precursor.

Nucleophilic Substitution

The hydroxyl group at position 5 participates in alkylation and acylation reactions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields 5-methoxy-2-(methylsulfinyl)pyrimidine .

Industrial and Research Applications

Agrochemical Development

Sulfoxide-containing pyrimidines are explored as fungicides due to their ability to disrupt fungal cell wall synthesis .

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents, leveraging its ability to modulate enzyme active sites .

Challenges and Future Directions

Current limitations include:

-

Stereochemical Control: Racemic mixtures complicate pharmaceutical use.

-

Stability Issues: Degradation under ambient conditions.

Future research should prioritize enantioselective synthesis and formulation studies to enhance stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume